2-(2-溴苯基)-2-甲基丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

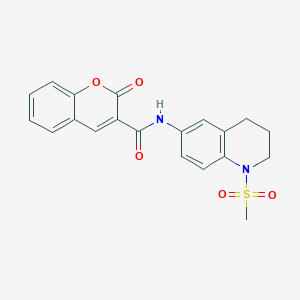

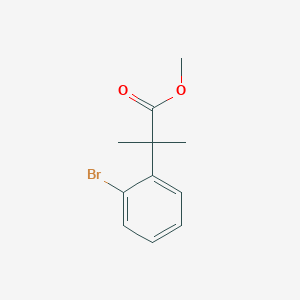

“Methyl 2-(2-bromophenyl)-2-methylpropanoate” is a chemical compound with the empirical formula C9H9BrO2 . It is used as a reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine, a degradation product of Asenapine, a combined serotonin (5HT2) and dopamine (D2) receptor antagonist .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. A simple and efficient base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates provides a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions .Molecular Structure Analysis

The molecular weight of “Methyl 2-(2-bromophenyl)-2-methylpropanoate” is 229.07 . The SMILES string representation of the molecule is COC(=O)Cc1ccccc1Br .Chemical Reactions Analysis

The compound is involved in a base-promoted decarboxylative annulation of ynones, which provides a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

“Methyl 2-(2-bromophenyl)-2-methylpropanoate” is a solid compound . It has a molecular weight of 229.07 and a density of 1.4±0.1 g/cm3 . The boiling point is 264.1±15.0 °C at 760 mmHg .科学研究应用

Synthesis of Benzoxepines

Methyl 2-(2-bromophenyl)-2-methylpropanoate: is used in the base-promoted decarboxylative annulation with ynones to synthesize a broad range of benzoxepines . This process is efficient and provides high regioselectivity and good yields under transition-metal-free conditions. Benzoxepines are important compounds in medicinal chemistry due to their biological activity.

Transition-Metal-Free Organic Synthesis

The compound serves as a key reagent in organic synthesis methods that avoid the use of transition metals . This is particularly valuable in the pharmaceutical industry, where the presence of metal contaminants in final products is a concern.

Decarboxylative Annulation Reactions

It is involved in tandem [2+4] annulation and ring-opening decarboxylative reactions, which are useful for constructing complex organic frameworks . These reactions are pivotal in the development of new synthetic methodologies.

Intramolecular Nucleophilic Aromatic Substitution

The compound is used in intramolecular nucleophilic aromatic substitution reactions, which are a cornerstone in the synthesis of various aromatic compounds . This type of reaction is fundamental in the synthesis of many pharmaceuticals and agrochemicals.

Gram-Scale Synthesis

Methyl 2-(2-bromophenyl)-2-methylpropanoate: can be used in gram-scale reactions, indicating its potential for upscaling to industrial production . This is crucial for the transition from laboratory-scale to commercial-scale synthesis.

Further Functionalization of Organic Molecules

The compound has been studied for its role in the further functionalization of organic molecules . This opens up possibilities for the creation of a diverse array of derivatives with potential applications in various fields.

Single-Crystal X-Ray Crystallography

Key intermediates involving Methyl 2-(2-bromophenyl)-2-methylpropanoate have been characterized by single-crystal X-ray crystallography . This aids in understanding the mechanisms of chemical reactions and the structure of complex molecules.

Development of New Synthetic Methodologies

Research involving Methyl 2-(2-bromophenyl)-2-methylpropanoate contributes to the development of new synthetic methodologies . Innovations in this area can lead to more efficient, cost-effective, and environmentally friendly chemical processes.

安全和危害

The safety data sheet for a similar compound, 2-Bromo-2-methylpropane, indicates that it is highly flammable and harmful to aquatic life with long-lasting effects . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .

属性

IUPAC Name |

methyl 2-(2-bromophenyl)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-6-4-5-7-9(8)12/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYACVTTYKZGWLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-bromophenyl)-2-methylpropanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2862602.png)

![Tert-butyl N-[[4-(aminomethyl)-1-fluorocyclohexyl]methyl]carbamate](/img/structure/B2862603.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid](/img/structure/B2862609.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B2862610.png)

![(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2862612.png)

![4-chlorobenzyl 5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2862615.png)

![N-cyclohexyl-2-[3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2862617.png)

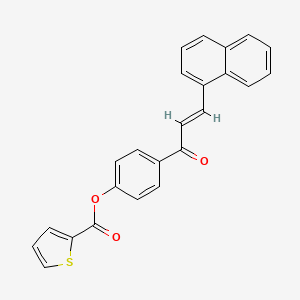

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2862618.png)

![5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-(3-methoxyphenyl)thiophene-2-sulfonamide](/img/structure/B2862623.png)